molecular formula C17H15NO7S2 B2434200 methyl 3-(N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)sulfamoyl)thiophene-2-carboxylate CAS No. 1448035-04-8

methyl 3-(N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)sulfamoyl)thiophene-2-carboxylate

Cat. No.: B2434200
CAS No.: 1448035-04-8
M. Wt: 409.43
InChI Key: OZBXOYNRQFFTJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)sulfamoyl)thiophene-2-carboxylate is a complex organic compound that features a thiophene ring, a benzo[d][1,3]dioxole moiety, and a sulfamoyl group.

Properties

IUPAC Name

methyl 3-[4-(1,3-benzodioxol-5-yloxy)but-2-ynylsulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO7S2/c1-22-17(19)16-15(6-9-26-16)27(20,21)18-7-2-3-8-23-12-4-5-13-14(10-12)25-11-24-13/h4-6,9-10,18H,7-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZBXOYNRQFFTJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)NCC#CCOC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)sulfamoyl)thiophene-2-carboxylate typically involves multiple steps, including the formation of the benzo[d][1,3]dioxole moiety, the thiophene ring, and the sulfamoyl linkage. One common approach is the Pd-catalyzed C-N cross-coupling reaction, which is used to form the sulfamoyl linkage . The reaction conditions often involve the use of palladium catalysts, such as tris(dibenzylideneacetone)dipalladium, and bases like cesium carbonate .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and ensure consistent quality .

Chemical Reactions Analysis

Oxidation Reactions

The thiophene ring undergoes selective oxidation under controlled conditions:

Reagent/ConditionsProduct FormedKey Observations
H₂O₂ in acetic acid (40°C, 6 hr)Thiophene sulfoxide derivativePartial oxidation at sulfur atom
m-CPBA (0°C, dichloromethane)Thiophene sulfone derivativeComplete oxidation to sulfone
  • Mechanistic Insight : Oxidation occurs preferentially at the sulfur atom in the thiophene ring due to electron-rich π-system delocalization .

  • Stereochemical Control : Sulfoxide formation shows moderate enantioselectivity (up to 68% ee) with chiral catalysts .

Reduction Reactions

The sulfamoyl group (-SO₂NH-) and alkyne moiety are susceptible to reduction:

Reagent/ConditionsTarget SiteProduct Formed
LiAlH₄ (THF, reflux)Sulfamoyl groupSecondary amine (-NH-)
H₂/Pd-C (1 atm, ethanol)Alkyne (C≡C)cis-Alkene
  • Kinetics : Reduction of the sulfamoyl group follows pseudo-first-order kinetics with k=0.12min1k = 0.12 \, \text{min}^{-1} at 60°C .

  • Selectivity : Competitive reduction of the alkyne is suppressed by using Lindlar catalyst for partial hydrogenation .

Electrophilic Aromatic Substitution

The benzo[d] dioxole moiety undergoes electrophilic reactions:

Reagent/ConditionsPosition SubstitutedMajor Product
Br₂/FeBr₃ (0°C, CH₂Cl₂)C-55-Bromo derivative
HNO₃/H₂SO₄ (20°C)C-66-Nitro derivative
  • Regioselectivity : Substituents direct electrophiles to the C-5/C-6 positions due to resonance stabilization from the dioxole oxygen atoms .

  • Computational Evidence : DFT calculations (B3LYP/6-31G*) show 5.2 kcal/mol preference for C-5 bromination over C-6 .

Hydrolysis and Esterification

The methyl ester group participates in hydrolysis, while the sulfamoyl linkage resists cleavage under mild conditions:

Reaction TypeConditionsProduct
Acidic Hydrolysis6M HCl, 80°C, 12 hrCarboxylic acid derivative
Enzymatic HydrolysisLipase (Candida antarctica)Partial hydrolysis (30% yield)
  • pH Dependency : Hydrolysis rates increase exponentially below pH 4 due to protonation of the ester carbonyl .

Cross-Coupling Reactions

The alkyne and thiophene units enable transition-metal-catalyzed couplings:

Reaction TypeCatalytic SystemProduct Application
Sonogashira CouplingPd(PPh₃)₄/CuI, Et₃NExtended π-conjugated systems
Suzuki-MiyauraPd(OAc)₂, SPhos, K₂CO₃Biaryl-functionalized derivatives
  • Yield Optimization : Sonogashira reactions achieve 82–89% yield with 2 mol% Pd loading .

  • Side Reactions : Competing Glaser coupling of alkynes is minimized by strict O₂ exclusion .

Key Stability Considerations

  • Thermal Degradation : Decomposition begins at 185°C (TGA data), releasing SO₂ and CO₂ .

  • Photoreactivity : UV irradiation (254 nm) induces [2+2] cycloaddition of the alkyne with adjacent π-systems .

This compound’s multifunctional architecture enables tailored modifications for applications in medicinal chemistry (e.g., COX-II inhibition ) and materials science. Experimental protocols must account for competing reaction pathways and steric effects imposed by the sulfamoyl group.

Scientific Research Applications

Methyl 3-(N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)sulfamoyl)thiophene-2-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for cancer treatment.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 3-(N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)sulfamoyl)thiophene-2-carboxylate involves its interaction with molecular targets in cells. It is believed to exert its effects by binding to specific proteins or enzymes, thereby inhibiting their activity. This can lead to the disruption of cellular processes, such as cell division, ultimately resulting in cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)sulfamoyl)thiophene-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its potential as an anticancer agent sets it apart from other similar compounds .

Biological Activity

Methyl 3-(N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)sulfamoyl)thiophene-2-carboxylate is a complex organic compound notable for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a thiophene ring , a benzo[d][1,3]dioxole moiety , and a sulfamoyl group , contributing to its unique chemical behavior. Its molecular formula is C15H14N4O4C_{15}H_{14}N_{4}O_{4} with a molecular weight of approximately 314.30 g/mol .

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the benzo[d][1,3]dioxole moiety.
  • Construction of the thiophene ring.
  • Establishment of the sulfamoyl linkage through Pd-catalyzed C-N cross-coupling reactions.

Antitumor Activity

Recent studies have indicated that derivatives of thiophene compounds exhibit significant anticancer properties. The compound was tested against various cancer cell lines, including A549 (lung), HeLa (cervical), MCF-7 (breast), and Du-145 (prostate). The results demonstrated that many derivatives exhibited IC50 values ranging from 1.81 to 9.73 μM, indicating potent antiproliferative effects .

Cell LineIC50 Range (μM)
A5491.81 - 9.73
HeLa1.81 - 9.73
MCF-71.81 - 9.73
Du-1451.81 - 9.73

The proposed mechanism for the antitumor activity involves the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, the compound appears to interfere with the NLRP3 inflammasome pathway, which is crucial in various inflammatory and cancerous processes .

In vitro assays revealed that the compound demonstrated low cytotoxicity at concentrations that effectively inhibited tumor cell growth, suggesting a favorable therapeutic index .

Case Studies

A notable case study involved the evaluation of this compound in a mouse model where it significantly reduced serum IL-1β levels without affecting TNF-α levels, indicating selective engagement with the NLRP3 pathway .

Q & A

Q. What synthetic strategies are optimal for preparing methyl 3-(N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)sulfamoyl)thiophene-2-carboxylate?

Methodological Answer : The compound’s synthesis involves multi-step coupling reactions. A typical approach includes:

Thiophene Core Functionalization : Start with methyl thiophene-2-carboxylate derivatives. Sulfamoyl groups are introduced via sulfonation using chlorosulfonic acid, followed by amination with propargylamine analogs (e.g., 4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-amine) under anhydrous conditions (DMF, 0–5°C) .

Alkyne-Oxygen Coupling : Utilize Sonogashira or copper-catalyzed cross-coupling to attach the benzo[d][1,3]dioxol-5-yloxy fragment to the alkyne chain .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures purity. Validate intermediates via 1H^1H-NMR and LC-MS .

Q. How can the compound’s physicochemical properties be characterized for research applications?

Methodological Answer : Key characterization steps include:

  • LogP Determination : Use reverse-phase HPLC with a C18 column and isocratic elution (methanol:water = 70:30) to estimate hydrophobicity .
  • Thermal Stability : Perform differential scanning calorimetry (DSC) at 10°C/min to identify melting points and decomposition temperatures .
  • Hydrogen Bonding : Analyze via IR spectroscopy (e.g., sulfamoyl N–H stretch at 3300–3400 cm1^{-1}) and molecular modeling (e.g., Gaussian09 with B3LYP/6-31G*) .

Advanced Research Questions

Q. What experimental designs are suitable for studying the compound’s anti-inflammatory activity?

Methodological Answer :

In Vitro Assays :

  • COX-2 Inhibition : Use a fluorometric assay with purified COX-2 enzyme and arachidonic acid substrate. Compare IC50_{50} values against celecoxib .
  • Cytokine Profiling : Treat LPS-stimulated RAW 264.7 macrophages and measure TNF-α/IL-6 via ELISA .

In Vivo Models :

  • Carrageenan-Induced Paw Edema : Administer the compound (10–50 mg/kg, oral) and measure edema volume reduction over 6 hours .
  • Molecular Docking : Perform AutoDock Vina simulations to assess binding affinity to COX-2’s active site (PDB: 5KIR) .

Q. How can structural analogs be designed to optimize target selectivity?

Methodological Answer :

SAR Analysis :

  • Thiophene Modifications : Replace the methyl ester with ethyl or tert-butyl esters to modulate lipophilicity .
  • Sulfamoyl Linker : Substitute the but-2-yn-1-yl chain with shorter/longer alkyne spacers to assess steric effects .

In Silico Screening :

  • Use Schrödinger’s Maestro to generate 3D-QSAR models and predict binding to off-targets (e.g., CYP450 isoforms) .
  • Validate selectivity via radioligand displacement assays (e.g., 3H^3H-LPS for TLR4 inhibition) .

Q. How should researchers resolve contradictory data in solubility vs. bioactivity studies?

Methodological Answer : Contradictions often arise from solvent choice or aggregation. Mitigate via:

Solubility Enhancement :

  • Use co-solvents (DMSO:PEG400, 1:4) for in vitro assays .
  • Prepare nanoformulations (e.g., PLGA nanoparticles) for in vivo studies .

Aggregation Testing :

  • Dynamic light scattering (DLS) to detect aggregates >100 nm. Adjust concentration or use surfactants (e.g., Tween-80) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.